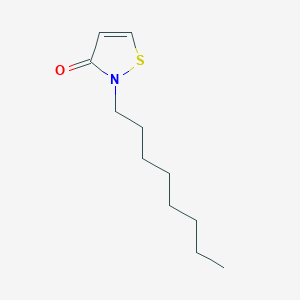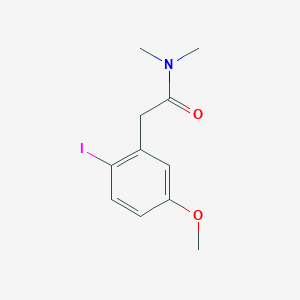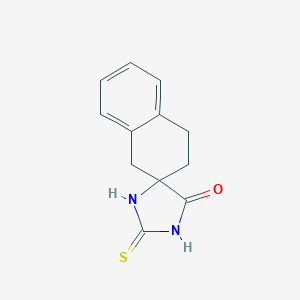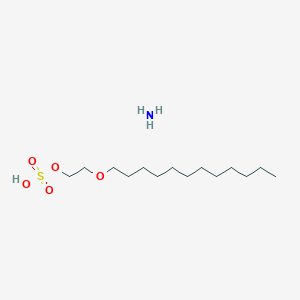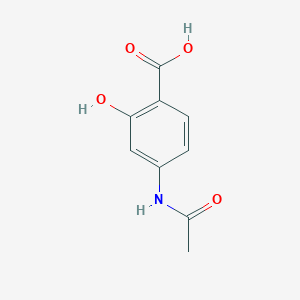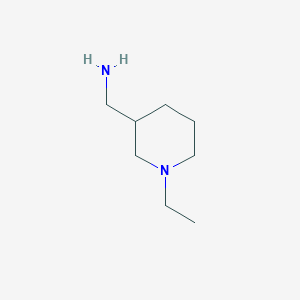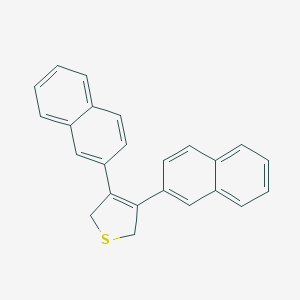
3,4-DI(Naphthalen-2-YL)-2,5-dihydrothiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-DI(Naphthalen-2-YL)-2,5-dihydrothiophene (DNT) is a heterocyclic compound that has been widely used in scientific research due to its unique chemical structure and properties. DNT is a thiophene derivative that contains two naphthalene rings, which makes it an important building block for the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of 3,4-DI(Naphthalen-2-YL)-2,5-dihydrothiophene is not well understood. However, it has been reported to exhibit strong electron-donating properties due to the presence of two naphthalene rings and a thiophene ring. This property makes it an attractive building block for the synthesis of conjugated polymers and other materials.
Biochemische Und Physiologische Effekte
There is limited information on the biochemical and physiological effects of 3,4-DI(Naphthalen-2-YL)-2,5-dihydrothiophene. However, it has been reported to be non-toxic and non-carcinogenic, making it an attractive candidate for use in various applications.
Vorteile Und Einschränkungen Für Laborexperimente
3,4-DI(Naphthalen-2-YL)-2,5-dihydrothiophene has several advantages for use in lab experiments. It is readily available, easy to handle, and has a high purity and yield. However, its limited solubility in common solvents can make it challenging to work with in some applications.
Zukünftige Richtungen
There are several future directions for the use of 3,4-DI(Naphthalen-2-YL)-2,5-dihydrothiophene in scientific research. One potential application is in the development of new materials for use in optoelectronics and photovoltaics. Another potential application is in the development of new drugs and therapies for various diseases. Additionally, further research is needed to fully understand the mechanism of action and potential applications of 3,4-DI(Naphthalen-2-YL)-2,5-dihydrothiophene in various fields.
Conclusion:
In conclusion, 3,4-DI(Naphthalen-2-YL)-2,5-dihydrothiophene is a heterocyclic compound that has been widely used in scientific research due to its unique chemical structure and properties. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential applications of 3,4-DI(Naphthalen-2-YL)-2,5-dihydrothiophene in various fields.
Synthesemethoden
The synthesis of 3,4-DI(Naphthalen-2-YL)-2,5-dihydrothiophene involves the reaction of 2,5-dihydrothiophene with 2-naphthyllithium, followed by the reaction of the resulting intermediate with 2-bromonaphthalene. This method has been reported to yield 3,4-DI(Naphthalen-2-YL)-2,5-dihydrothiophene in high purity and yield.
Wissenschaftliche Forschungsanwendungen
3,4-DI(Naphthalen-2-YL)-2,5-dihydrothiophene has been extensively used in scientific research as a building block for the synthesis of various organic compounds. It has been used in the synthesis of conjugated polymers, organic semiconductors, and other materials that have potential applications in optoelectronics, photovoltaics, and other fields.
Eigenschaften
CAS-Nummer |
100989-95-5 |
|---|---|
Produktname |
3,4-DI(Naphthalen-2-YL)-2,5-dihydrothiophene |
Molekularformel |
C24H18S |
Molekulargewicht |
338.5 g/mol |
IUPAC-Name |
3,4-dinaphthalen-2-yl-2,5-dihydrothiophene |
InChI |
InChI=1S/C24H18S/c1-3-7-19-13-21(11-9-17(19)5-1)23-15-25-16-24(23)22-12-10-18-6-2-4-8-20(18)14-22/h1-14H,15-16H2 |
InChI-Schlüssel |
OMKMBDQHQIXBSK-UHFFFAOYSA-N |
SMILES |
C1C(=C(CS1)C2=CC3=CC=CC=C3C=C2)C4=CC5=CC=CC=C5C=C4 |
Kanonische SMILES |
C1C(=C(CS1)C2=CC3=CC=CC=C3C=C2)C4=CC5=CC=CC=C5C=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-([1,1'-Biphenyl]-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B20644.png)
![(E)-5-Acetyloxy-6-(3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid](/img/structure/B20645.png)
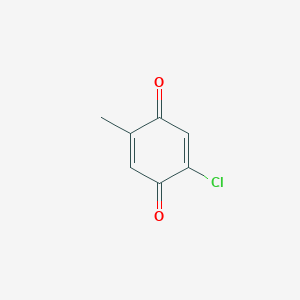

![3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B20653.png)
